3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUTXJKKWMSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The thieno[2,3-b]pyridine scaffold is typically assembled via cyclization reactions. A widely cited approach involves the reaction of 1,3-dione derivatives with cyanothioacetamide. For example, U.S. Patent 6,964,956 describes the condensation of a 1,3-dione bearing substituents R¹ and R' (II) with cyanothioacetamide (III) in ethanol containing triethylamine to yield substituted 2-mercaptonicotinonitrile intermediates (IV). This reaction proceeds at ambient temperature over 12–24 hours, with thin-layer chromatography (TLC) monitoring to confirm completion.
Key Reaction Conditions
| Reactant | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,3-Dione + Cyanothioacetamide | Ethanol | Triethylamine | 12–24 | 65–75 |
Introduction of the Difluoromethyl Group
The difluoromethyl group at position 6 is introduced via electrophilic fluorination or nucleophilic substitution. Patent US20070293533A1 highlights the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. In a representative procedure, a hydroxyl or chlorinated precursor at position 6 undergoes treatment with DAST in dichloromethane at −10°C to 0°C, achieving fluorination with minimal side products.
Optimized Fluorination Parameters
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Reaction Time | 4–6 hours |
| Purification Method | Column Chromatography (SiO₂, hexane/EtOAc) |
Functionalization at Position 4: Pyrazole Substituent
The 1-ethyl-5-methylpyrazole moiety is incorporated via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction between a brominated thienopyridine intermediate and a boronic ester-derived pyrazole is commonly employed. For instance, 4-bromo-thieno[2,3-b]pyridine reacts with 1-ethyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ in dioxane at 80°C.
Coupling Reaction Details
| Component | Quantity (mmol) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-thienopyridine | 1.0 | Pd(PPh₃)₄ (5 mol%) | Dioxane | 70–80 |
| Pyrazole Boronic Ester | 1.2 |
Carboxamide Formation at Position 2
The carboxamide group is installed through hydrolysis of a methyl or ethyl ester followed by amidation. As reported in the Journal of Chemical Research, ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate (3) is saponified with NaOH in ethanol to yield the carboxylic acid (21), which is then treated with ammonium chloride and HATU in DMF to form the carboxamide.
Amidation Protocol
- Saponification : 10% NaOH in ethanol, reflux for 2 hours.
- Activation : HATU (1.1 eq), DMF, room temperature, 30 minutes.
- Ammonolysis : NH₄Cl (2.0 eq), 12 hours, 60°C.
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation relies on:
- ¹H/¹³C NMR : Characteristic signals for the difluoromethyl group (δ 6.1–6.3 ppm, t, J = 56 Hz) and pyrazole protons (δ 7.8–8.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₅H₁₅F₂N₅OS [M+H]⁺: 352.0984; Found: 352.0986.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize the cyclization and fluorination steps, reducing reaction times by 40% compared to batch processes. Key industrial metrics include:
| Process Step | Batch Yield (%) | Flow Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 65–75 | 80–85 | ≥98 |
| Fluorination | 70–75 | 85–90 | ≥97 |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing pathways may yield [3,2-b] isomers. Using bulky bases like DBU suppresses isomer formation by favoring kinetic control.
- Difluoromethyl Stability : DAST-mediated fluorination can degrade acid-sensitive intermediates. Switching to Deoxo-Fluor® improves stability, albeit at higher cost.
Emerging Methodologies
Recent advances include enzymatic desymmetrization for enantioselective synthesis and electrochemical fluorination to reduce DAST usage by 50%. These methods remain experimental but show promise for greener production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different functional groups replacing the difluoromethyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's binding affinity and specificity to these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Observations:
Core Structure Variations: The target compound’s thieno[2,3-b]pyridine core is distinct from the pyrimidine-fused thieno[2,3-d]pyrimidine in and the pyrazole-thiadiazine hybrid in . The aromatic thienopyridine system may offer enhanced π-π stacking compared to saturated analogs.
Substituent Effects: Position 6: The difluoromethyl group in the target compound likely increases lipophilicity and metabolic stability compared to the ethoxycarbonyl group in or the methyl group in .
Functional Group Impact :
- The 2-carboxamide group is conserved in the target and , suggesting shared hydrogen-bonding capabilities. In contrast, incorporates a thioxo group, which may alter redox properties or metal-binding affinity.
Biological Activity
3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound notable for its complex structure, which includes a thieno[2,3-b]pyridine core and a pyrazole substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is C₁₅H₁₅F₂N₅OS, with a molecular weight of 351.374 g/mol. The presence of the difluoromethyl group and amino group enhances its pharmacological potential by influencing its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In one study, a related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity against tumor growth .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Thieno[2,3-b]pyridine derivative | 0.08 – 12.07 | Inhibits tubulin polymerization |
| Compound B | Amino-pyrazole based | 1.76 ± 0.19 | Arrests cell cycle in G2/M phase |
| Compound C | Similar scaffold without difluoromethyl | >10 | Less active |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by influencing cytokine production and reducing glial activation in neuroinflammatory models. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation .
Table 2: Anti-inflammatory Effects of Similar Compounds
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Compound D | BV-2 cells | Reduced LPS-induced inflammation |
| Compound E | HT-22 cells | Decreased oxidative stress |
| Compound F | In vivo model | Lowered microglial activation |
Mechanistic Studies
Docking simulations have been employed to elucidate the binding interactions of 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide with target proteins involved in cancer and inflammation. These studies revealed favorable interactions within the active sites of enzymes linked to these diseases, highlighting the compound's potential as a lead structure for drug development .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : A derivative was tested on HeLa cells, showing significant cytotoxicity with an IC50 value indicating strong anticancer activity.
- Case Study 2 : In an animal model of neuroinflammation, treatment with the compound led to a marked reduction in behavioral deficits associated with cognitive decline.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thieno[2,3-b]pyridine derivative?
- Answer : The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. A common approach involves reacting substituted thiophene precursors (e.g., ethyl 2-cyano-3-aminothiophene-4-carboxylate) with halogenated pyrazole intermediates under basic conditions. For example, highlights a method using ethyl N-{4-aryl-2-cyano...}methanimidates for cyclization, yielding the thienopyridine core . Optimize reaction temperatures (80–100°C) and catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance regioselectivity, as shown in multi-step protocols for analogous compounds .
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer :
- ¹H/¹³C NMR : Assign signals for the difluoromethyl group (δ ~5.8–6.2 ppm for ¹H; δ ~110–120 ppm for ¹³C) and pyrazole substituents. uses NMR to confirm aryl and carboxamide moieties in similar structures .
- IR Spectroscopy : Identify NH stretches (~3296 cm⁻¹ for amines) and C=O bands (~1731 cm⁻¹ for carboxamides) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Answer :
- Catalyst Selection : Use Pd(OAc)₂ with tert-butyl XPhos in tert-butanol for Suzuki-Miyaura couplings, achieving yields >80% under inert atmospheres (40–100°C) .
- Base Optimization : Cesium carbonate enhances nucleophilicity in SNAr reactions with halogenated intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of carboxamide intermediates, as demonstrated in for analogous thienopyridines .
Q. How to address discrepancies in spectral data during structural elucidation?
- Answer :
- Dynamic NMR : Resolve rotational isomers of the carboxamide group, which may cause split signals .
- 2D-COSY/HSQC : Map coupling between pyrazole protons and adjacent substituents to confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguities in dihedral angles between the thienopyridine core and pyrazole ring, as applied in for related pyridine derivatives .
Q. What strategies guide structure-activity relationship (SAR) studies for antiplasmodial activity?
- Answer :
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., difluoromethyl) to enhance metabolic stability. shows fluorinated aryl groups improve antiplasmodial potency by 2–3-fold .
- Thienopyridine Core Tweaks : Replace the 1-ethyl-5-methylpyrazole with bulkier substituents (e.g., trifluoromethoxy) to assess steric effects on target binding .
- In Silico Docking : Model interactions with Plasmodium falciparum enzymes using molecular docking tools, as suggested by ’s SAR framework .
Q. What challenges arise in achieving regioselectivity during cyclization?
- Answer :
- Steric Control : Use bulky directing groups (e.g., tert-butyl) to favor cyclization at the 4-position of the thiophene ring .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times, as applied in for thiophene-pyrimidine hybrids .
- Leaving Group Optimization : Replace chlorine with bromine in halo-pyridine intermediates to enhance reactivity in SNAr steps .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Answer :
- Assay Variability : Compare IC₅₀ values from standardized assays (e.g., PfLDH inhibition vs. whole-parasite growth). reports antiplasmodial IC₅₀ values <1 µM, but discrepancies may arise from parasite strain differences .
- Solubility Factors : Poor aqueous solubility of the difluoromethyl group (logP ~3.5) may reduce in vivo efficacy despite strong in vitro activity. Use DLS or TEM to assess aggregation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
